Benzofuran-4-ol

Description

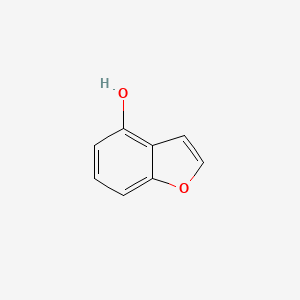

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBCZETZIPZOGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469337 | |

| Record name | Benzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-97-7 | |

| Record name | 4-Benzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical and Physical Properties of Benzofuran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-4-ol, a heterocyclic organic compound, is a significant scaffold in medicinal chemistry and drug discovery. Its structure, featuring a fused benzene and furan ring with a hydroxyl group at the 4-position, imparts a unique combination of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance. The information is presented to support researchers, scientists, and drug development professionals in their endeavors to utilize this versatile molecule.

Chemical and Physical Properties

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 134.13 g/mol | --INVALID-LINK-- |

| CAS Number | 480-97-7 | --INVALID-LINK-- |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Melting Point | Not explicitly reported. | Data for derivatives suggest a crystalline solid nature. |

| Boiling Point | Not explicitly reported. | A predicted value for a fluorinated analog is 253.95 °C.[2] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, diethyl ether, and benzene. | Based on the parent compound, benzofuran.[3] Specific quantitative data for this compound is not available. |

| pKa | Not explicitly reported. | A predicted value for a fluorinated analog is 8.78.[2] The phenolic hydroxyl group is expected to be weakly acidic. |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.6 | d | ~2.0 |

| H-3 | ~6.8 | d | ~2.0 |

| H-5 | ~6.9 | d | ~8.0 |

| H-6 | ~7.2 | t | ~8.0 |

| H-7 | ~6.8 | d | ~8.0 |

| 4-OH | Variable | br s | - |

Note: These are estimated values based on general principles of NMR spectroscopy and data from similar benzofuran structures. Actual experimental values may vary.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-3 | ~105 |

| C-3a | ~120 |

| C-4 | ~155 |

| C-5 | ~110 |

| C-6 | ~125 |

| C-7 | ~115 |

| C-7a | ~150 |

Note: These are estimated values. The presence of the hydroxyl group significantly influences the chemical shifts of the aromatic carbons.

Table 4: Expected Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment |

| 134 | [M]⁺ (Molecular Ion) |

| 106 | [M - CO]⁺ |

| 78 | [C₆H₆]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Fragmentation patterns in mass spectrometry are highly dependent on the ionization method and energy. The proposed fragments are based on common fragmentation pathways for phenolic and heterocyclic compounds.

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. One reported method involves the aromatization of 4-keto-4,5,6,7-tetrahydrobenzofuran.

Protocol 1: Synthesis of this compound from 4-Keto-4,5,6,7-tetrahydrobenzofuran [4]

Materials:

-

4-Keto-4,5,6,7-tetrahydrobenzofuran

-

Bromine

-

Dry diethyl ether

-

Lithium bromide

-

Lithium carbonate

-

Dimethylformamide (DMF)

-

Water

-

Alkaline solution (e.g., sodium bicarbonate solution)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 4-keto-4,5,6,7-tetrahydrobenzofuran in dry diethyl ether.

-

Slowly add 1.5 equivalents of bromine to the solution.

-

After the addition is complete, quench the reaction by adding water.

-

Wash the organic layer with an alkaline solution to remove any unreacted bromine and acidic byproducts.

-

Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Evaporate the solvent to obtain the crude brominated intermediate.

-

To the crude product, add lithium bromide and lithium carbonate in dimethylformamide.

-

Heat the mixture to boiling and maintain the reflux until the reaction is complete (monitor by TLC).

-

After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.

Diagram 1: Synthesis of this compound

Caption: A two-step synthesis of this compound from 4-keto-4,5,6,7-tetrahydrobenzofuran.

Biological Significance and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug development.[4] this compound, in particular, has been reported to be an inhibitor of human leukocyte 5-lipoxygenase.[4] The 5-lipoxygenase (5-LOX) pathway is a critical signaling cascade in the production of leukotrienes, which are pro-inflammatory mediators involved in various inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular diseases.

Inhibition of 5-LOX by compounds like this compound can disrupt this pathway, leading to a reduction in the synthesis of leukotrienes and thereby exerting an anti-inflammatory effect.

Diagram 2: Simplified 5-Lipoxygenase Signaling Pathway and Inhibition by this compound

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound, reducing inflammation.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry due to its inherent biological activity and its utility as a synthetic intermediate. While a complete experimental dataset for all its physicochemical properties is not yet available, this guide provides a solid foundation of its known characteristics, a reliable synthetic protocol, and an understanding of its biological context. Further research to fully characterize this compound will undoubtedly facilitate its broader application in the development of novel therapeutics.

References

Benzofuran-4-ol: A Technical Guide to Its Occurrence, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzofuran-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. While its natural occurrence is not widely documented, this guide details synthetic routes for its preparation and discusses the broader context of hydroxylated benzofurans in nature. The information is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this class of compounds.

Natural Occurrence and Isolation

Direct evidence for the natural occurrence of the parent compound, this compound, in plants, fungi, or other organisms is limited in currently available scientific literature. However, the benzofuran scaffold is a common motif in a vast array of natural products, many of which are hydroxylated at various positions. These compounds are found in a variety of plant families, including Asteraceae, Rutaceae, and Liliaceae, as well as in some fungi and marine organisms.[1]

While the 4-hydroxy isomer is not commonly reported, other isomers such as 5-hydroxy and 6-hydroxy benzofuran derivatives have been isolated from natural sources. For instance, benzofuran derivatives with hydroxyl groups at different positions have been extracted from various plant species.[2] The isolation of these related compounds typically involves extraction from the source material with organic solvents, followed by chromatographic purification.

Table 1: Examples of Naturally Occurring Hydroxylated Benzofuran Derivatives

| Compound Name | Source Organism(s) | Reference(s) |

| 2-(2'-methoxy-4'-hydroxy)-aryl-3-methyl-6-hydroxy-benzofuran | Glycyrrhiza yunnanensis | [2] |

| (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one | Glycyrrhiza yunnanensis | [2] |

| 6-methoxy-3-methyl-2-phenylbenzofuran-5-ol | Dalbergia odorifera (heartwood) | [2] |

| 6-methoxy-2-methyl-3-phenylbenzofuran-5-ol | Dalbergia odorifera (heartwood) | [2] |

| Ailanthoidol (a neolignan with a 2-arylbenzofuran skeleton) | Zanthoxylum ailanthoides | [1] |

Given the scarcity of data on the natural isolation of this compound, chemical synthesis represents the most viable route for obtaining this compound for research and development purposes.

Synthesis of this compound and its Derivatives

The synthesis of 4-hydroxybenzofurans can be achieved through various methods. A particularly efficient approach is the trifluoroacetic acid-catalyzed cascade reaction of 2,3-diketoesters with cyclohexane-1,3-diones.[1] This method offers a straightforward route to a range of 4-hydroxybenzofuran derivatives.

General Synthetic Pathway

The synthesis of the 4-hydroxybenzofuran core via a cascade reaction is illustrated in the following diagram. This process involves the reaction of a 1,3-dicarbonyl compound (cyclohexane-1,3-dione) with a 2,3-diketoester in the presence of an acid catalyst, leading to the formation of the benzofuran ring system.

Caption: Synthetic pathway for 4-hydroxybenzofurans.

Experimental Protocol: Synthesis of a 4-Hydroxybenzofuran Derivative

This protocol is a generalized procedure based on the trifluoroacetic acid-catalyzed cascade reaction.

Materials:

-

2,3-Diketoester (1.0 eq)

-

Cyclohexane-1,3-dione (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the cyclohexane-1,3-dione in the anhydrous solvent.

-

Addition of Reactants: Add the 2,3-diketoester to the solution.

-

Catalyst Addition: Carefully add trifluoroacetic acid to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 2: Summary of Synthetic Yields for 4-Hydroxybenzofuran Derivatives (Representative)

| 2,3-Diketoester Substituent | Cyclohexane-1,3-dione Substituent | Product | Yield (%) | Reference(s) |

| Methyl | Unsubstituted | 2-Methyl-benzofuran-4-ol | Not specified | [1] |

| Phenyl | Unsubstituted | 2-Phenyl-benzofuran-4-ol | Not specified | [1] |

| Various | Various | Various substituted 4-hydroxybenzofurans | Moderate to good | [1] |

Biological Activity and Therapeutic Potential

Benzofuran derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.

While specific biological data for the parent this compound is limited, studies on its derivatives have shown promising results. For instance, a benzofuran derivative with a hydroxyl group at the C-4 position displayed excellent antibacterial activity against S. aureus and MRSA.

The general workflow for the discovery and initial evaluation of biologically active benzofuran derivatives is outlined below.

Caption: General workflow for drug discovery with benzofurans.

Conclusion

This compound, while not prominently found in nature, represents a valuable synthetic target for the development of new therapeutic agents. Its synthesis is achievable through established chemical methods, and the broader class of benzofuran derivatives demonstrates a wide spectrum of biological activities. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore their potential in drug discovery and development. This guide provides a foundational framework for researchers embarking on the study of this promising class of compounds.

References

Spectroscopic data interpretation for Benzofuran-4-ol (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Benzofuran-4-ol (also known as 4-hydroxybenzofuran). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established principles of spectroscopy and data from analogous structures. The interpretation herein serves as a robust reference for the characterization of this compound and related molecules.

Molecular Structure and Spectroscopic Overview

This compound is a bicyclic aromatic compound consisting of a furan ring fused to a benzene ring, with a hydroxyl group at the 4-position. This structure incorporates key features—a phenol, an aromatic ether, and a heterocyclic system—that give rise to a distinct spectroscopic fingerprint. The primary analytical techniques for its structural elucidation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

A logical workflow for the spectroscopic identification of this compound is outlined below.

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum will provide information on the number of different proton environments, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 7.55 - 7.65 | Doublet (d) | J2,3 = 2.2 | 1H |

| H-3 | 6.70 - 6.80 | Doublet (d) | J3,2 = 2.2 | 1H |

| H-5 | 6.85 - 6.95 | Doublet of doublets (dd) | J5,6 = 8.0, J5,7 = 1.0 | 1H |

| H-6 | 7.10 - 7.20 | Triplet (t) | J6,5 = J6,7 = 8.0 | 1H |

| H-7 | 7.15 - 7.25 | Doublet of doublets (dd) | J7,6 = 8.0, J7,5 = 1.0 | 1H |

| 4-OH | 5.0 - 6.0 | Broad Singlet (br s) | - | 1H |

Interpretation:

-

Furan Protons (H-2, H-3): H-2 is deshielded relative to H-3 due to its proximity to the oxygen atom. They appear as doublets due to coupling with each other.

-

Benzene Protons (H-5, H-6, H-7): The hydroxyl group at C-4 strongly influences the chemical shifts of the aromatic protons. H-5 and H-7 are ortho to the hydroxyl group and will be shifted upfield compared to the parent benzofuran. H-6 is meta and will be less affected.

-

Hydroxyl Proton (4-OH): The phenolic proton typically appears as a broad singlet. Its chemical shift is concentration and solvent-dependent. This peak will disappear upon the addition of D₂O to the NMR sample.[1]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 147 |

| C-3 | 103 - 105 |

| C-3a | 118 - 120 |

| C-4 | 154 - 156 |

| C-5 | 110 - 112 |

| C-6 | 124 - 126 |

| C-7 | 115 - 117 |

| C-7a | 150 - 152 |

Interpretation:

-

C-4: The carbon bearing the hydroxyl group is significantly deshielded and appears furthest downfield in the aromatic region.

-

C-2 and C-7a: These carbons, bonded to the furan oxygen, are also strongly deshielded.

-

C-3: This carbon is typically the most shielded in the benzofuran system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3550 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1620 - 1580 | C=C stretch | Aromatic ring |

| 1480 - 1450 | C=C stretch | Aromatic ring |

| 1260 - 1230 | C-O stretch | Aryl ether (furan) |

| 1200 - 1150 | C-O stretch | Phenol |

| 850 - 750 | C-H bend (out-of-plane) | Aromatic substitution |

Interpretation:

-

The most characteristic peak will be a broad absorption band in the 3550-3200 cm⁻¹ region, indicative of the hydrogen-bonded phenolic hydroxyl group.

-

Multiple sharp peaks between 1620-1450 cm⁻¹ confirm the presence of the aromatic rings.

-

Strong absorptions in the 1260-1150 cm⁻¹ region correspond to the C-O stretching vibrations of both the furan ether and the phenolic group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Interpretation |

| 134 | [C₈H₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 106 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 105 | [M - CHO]⁺ | Loss of a formyl radical |

| 78 | [C₆H₆]⁺˙ | Benzene radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation:

-

The molecular ion peak (M⁺˙) is expected at m/z = 134, corresponding to the molecular weight of this compound (C₈H₆O₂).

-

A common fragmentation pathway for furan-containing compounds is the loss of carbon monoxide (CO), which would result in a peak at m/z 106.

-

Fragmentation of the benzene ring can lead to characteristic ions at m/z 77 and 78.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid sample like this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often preferred for phenols to obtain a sharper -OH peak.[2]

-

Transfer: Transfer the solution to a clean 5 mm NMR tube.

-

Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H spectrum. To confirm the hydroxyl proton, a "D₂O shake" can be performed: add a drop of D₂O, shake the tube, and re-acquire the spectrum to observe the disappearance of the -OH signal.[1]

-

Acquire a proton-decoupled ¹³C spectrum. Depending on the amount of sample and instrument time, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be run to confirm assignments.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR setup.

-

Sample Application: Place a small, representative amount of the solid this compound powder directly onto the ATR crystal.

-

Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum. The instrument's software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the crystal surface thoroughly.

Alternative method (KBr Pellet):

-

Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.

-

Place the pellet in the spectrometer's sample holder and acquire the spectrum.[3]

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

Introduction Method:

-

Direct Insertion Probe (for solids): Load a small amount of the solid sample into a capillary tube, which is then inserted into the probe. The probe is heated to volatilize the sample directly into the ion source.

-

Gas Chromatography (GC-MS): If the sample is sufficiently volatile and thermally stable, inject the prepared solution onto a GC column. The GC will separate the compound from any impurities before it enters the MS ion source.

-

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that causes significant fragmentation, which is useful for structural elucidation.[4]

-

Analysis: The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge (m/z) ratio.

-

Data Acquisition: Acquire the mass spectrum, ensuring the scan range covers the expected molecular weight (e.g., m/z 40-400). The resulting plot of relative ion abundance versus m/z is the mass spectrum.

References

Initial Biological Activity Screening of Benzofuran-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-4-ol, a heterocyclic organic compound, belongs to the benzofuran family, a class of molecules that has garnered significant attention in medicinal chemistry due to its wide-ranging pharmacological activities. Derivatives of the benzofuran scaffold have demonstrated antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, presenting a summary of available data, detailed experimental protocols for key assays, and visualizations of relevant workflows and signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide summarizes reported activities and provides a comparative context using data from closely related hydroxybenzofuran derivatives to support further research and drug discovery efforts.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely distributed in nature and readily accessible through various synthetic routes. The fusion of a benzene and a furan ring creates a scaffold that is amenable to chemical modifications, leading to a diverse array of biological activities.[1] Notably, the introduction of a hydroxyl group on the benzofuran ring system has been shown to be crucial for various pharmacological effects.[2] This guide focuses on this compound, providing a foundational understanding of its potential biological activities and the methodologies to assess them.

Synthesis of this compound

A facile one-pot synthesis of this compound has been reported starting from 4-keto-tetrahydrobenzofuran. The process involves bromination followed by treatment with lithium bromide and lithium carbonate in boiling dimethylformamide, yielding this compound in a 70% yield without the need for isolation of the brominated intermediate.[3]

Biological Activity Screening

The initial screening of this compound involves a battery of in vitro assays to evaluate its potential antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Benzofuran derivatives have been reported to exhibit a broad spectrum of antimicrobial activities.[4] A study on 3-methanone-6-substituted-benzofuran derivatives highlighted the importance of a hydroxyl group for antibacterial activity. For instance, a derivative featuring a hydroxyl group at the C-4 position demonstrated excellent antibacterial activity against Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA) with MIC80 values of 0.39 μg/mL and 0.78 μg/mL, respectively.[2]

Data Presentation: Antimicrobial Activity of a Hydroxybenzofuran Derivative

| Compound | Microorganism | MIC80 (µg/mL) |

| 4-Hydroxy-benzofuran derivative | Staphylococcus aureus | 0.39[2] |

| 4-Hydroxy-benzofuran derivative | MRSA | 0.78[2] |

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound can be determined using the broth microdilution method.

-

Materials: Mueller-Hinton broth (MHB), bacterial strains (e.g., S. aureus, E. coli), this compound, standard antibiotic (e.g., Ciprofloxacin), 96-well microtiter plates, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive controls (broth with bacteria) and negative controls (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Mandatory Visualization: Antimicrobial Screening Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

Experimental Protocols: DPPH Radical Scavenging Assay

-

Materials: DPPH solution in methanol, this compound, standard antioxidant (e.g., Ascorbic acid), methanol, 96-well microtiter plates, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound and the standard antioxidant in methanol.

-

Create a series of dilutions of the test compound and the standard in methanol.

-

Add a fixed volume of the DPPH solution to each well of a 96-well plate.

-

Add the different concentrations of the test compound and standard to the wells.

-

Include a control containing only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.[6]

-

Mandatory Visualization: Antioxidant Assay Workflow

Caption: Workflow of the DPPH radical scavenging assay.

Anti-inflammatory Activity

Benzofuran derivatives have shown promising anti-inflammatory properties.[7] For instance, certain benzofuran derivatives isolated from Penicillium crustosum exhibited significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, with IC50 values as low as 16.5 µM.[8]

Data Presentation: Anti-inflammatory Activity of Benzofuran Derivatives

| Compound | Assay | Cell Line | IC50 (µM) |

| Benzofuran derivative 1 | NO Production Inhibition | RAW 264.7 | 17.31[8] |

| Benzofuran derivative 3 | NO Production Inhibition | RAW 264.7 | 16.5[8] |

Experimental Protocols: Nitric Oxide (NO) Production Inhibition Assay

-

Materials: RAW 264.7 macrophage cells, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), lipopolysaccharide (LPS), this compound, Griess reagent, 96-well plates.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite, an indicator of NO production, is determined from a standard curve.

-

The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.

-

Mandatory Visualization: Anti-inflammatory Screening Workflow

Caption: Workflow for the nitric oxide production inhibition assay.

Anticancer Activity

The anticancer potential of benzofuran derivatives is well-documented, with various compounds exhibiting cytotoxicity against a range of cancer cell lines.[9] For example, a benzofuran derivative was shown to be a potent inhibitor against cervical cancer cells (SiHa and HeLa) with IC50 values of 1.10 and 1.06 µM, respectively.[9]

Data Presentation: Anticancer Activity of a Benzofuran Derivative

| Compound | Cell Line | IC50 (µM) |

| Benzofuran derivative 12 | SiHa (Cervical Cancer) | 1.10[9] |

| Benzofuran derivative 12 | HeLa (Cervical Cancer) | 1.06[9] |

Experimental Protocols: MTT Assay for Cytotoxicity

-

Materials: Cancer cell lines (e.g., HeLa, MCF-7), cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with different concentrations of this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

The IC50 value, the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.

-

Mandatory Visualization: Cytotoxicity Assay Workflow

Caption: Workflow of the MTT assay for cytotoxicity.

Potential Signaling Pathways

Benzofuran derivatives have been shown to exert their biological effects through the modulation of various signaling pathways. For anti-inflammatory activity, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key targets.[6] In the context of anticancer activity, inhibition of protein kinases such as those in the mTOR signaling pathway has been reported.[1]

Mandatory Visualization: Simplified NF-κB Signaling Pathway

Caption: Potential inhibition of the NF-κB pathway by this compound.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. This guide provides a framework for the initial biological screening of this compound, outlining key in vitro assays and providing context through the activities of related hydroxybenzofuran derivatives. Further research is warranted to elucidate the specific quantitative biological activities and mechanisms of action of this compound, which will be crucial for its advancement in the drug discovery pipeline.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives [pubmed.ncbi.nlm.nih.gov]

- 8. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzofuran-4-ol: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzofuran-4-ol, a significant heterocyclic compound. The document details its historical synthesis, modern preparative methods with experimental protocols, and explores its role in key biological signaling pathways.

Discovery and Historical Context

The formal discovery of the benzofuran ring system is credited to Perkin in 1870. However, the specific discovery and first synthesis of the isomer this compound are less documented as a singular landmark event. Its history is intertwined with the broader exploration of benzofuran chemistry. An early and notable one-pot synthesis was developed, which provided a straightforward route to this specific isomer from a tetrahydrobenzofuranone precursor. This method represented a significant step in accessing this particular scaffold for further study.

Synthesis of this compound

Several methods for the synthesis of this compound and its derivatives have been reported. Below are two key approaches with their respective experimental protocols and quantitative data.

One-Pot Synthesis from 4-Keto-4,5,6,7-tetrahydrobenzofuran

This method provides a direct route to this compound through a bromination and subsequent dehydrobromination reaction.

Experimental Protocol:

-

Bromination: 4-Keto-4,5,6,7-tetrahydrobenzofuran (1.0 equivalent) is dissolved in dry diethyl ether. To this solution, bromine (1.5 equivalents) is added slowly at room temperature.

-

Quenching: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the reaction mixture is quenched by the addition of water.

-

Work-up: The aqueous layer is separated and the organic layer is washed with an alkaline solution (e.g., saturated sodium bicarbonate solution).

-

Dehydrobromination: The crude product from the organic layer is treated with lithium bromide and lithium carbonate in boiling dimethylformamide.

-

Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The final product is purified by column chromatography.

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |

| 4-Keto-4,5,6,7-tetrahydrobenzofuran | 1. Bromine 2. Lithium bromide, Lithium carbonate | 1. Diethyl ether 2. Dimethylformamide | Not Specified | 70 |

Trifluoroacetic Acid-Catalyzed Cascade Reaction

This approach involves a cascade reaction of 2,3-diketoesters with cyclohexane-1,3-diones to yield 4-hydroxybenzofuran derivatives.

Experimental Protocol:

-

Reaction Setup: To a solution of the cyclohexane-1,3-dione (1.0 equivalent) and the 2,3-diketoester (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or toluene), trifluoroacetic acid (catalytic amount) is added.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) and monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography.

| Starting Materials | Catalyst | Solvent | Reaction Time | Yield (%) |

| Cyclohexane-1,3-dione, 2,3-Diketoester | Trifluoroacetic Acid | Not Specified | Not Specified | Varies |

Biological Significance and Signaling Pathways

While direct studies on this compound are limited, the broader class of benzofuran derivatives has been extensively studied, revealing significant interactions with key cellular signaling pathways implicated in cancer and inflammation. It is plausible that this compound shares some of this activity.

Inhibition of mTOR Signaling Pathway

Benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Inhibition of this pathway by benzofuran compounds can lead to the suppression of tumor growth.

Caption: Benzofuran derivatives as inhibitors of the mTOR signaling pathway.

Modulation of NF-κB and MAPK Signaling Pathways

Benzofuran compounds have also been shown to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in regulating the inflammatory response. By inhibiting these pathways, benzofuran derivatives can exert anti-inflammatory effects.

Caption: Benzofuran derivatives modulating NF-κB and MAPK pathways.

Conclusion

This compound, as a member of the broader benzofuran class, holds potential for further investigation in drug discovery. Its synthesis is achievable through established methods, and its scaffold is associated with significant biological activities, particularly in the areas of oncology and inflammation. Further research is warranted to elucidate the specific molecular targets and therapeutic potential of this compound itself.

References

Benzofuran-4-ol: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Benzofuran-4-ol, a heterocyclic organic compound, is a valuable building block in medicinal chemistry and materials science. Its core structure, a fusion of benzene and furan rings with a hydroxyl group at the fourth position, imparts a range of biological activities, making it a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and known biological activities of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Suppliers

This compound (CAS No. 480-97-7) is commercially available from several chemical suppliers, primarily for research and development purposes. Availability can range from in-stock to custom synthesis depending on the supplier and desired quantity.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number/Catalog No. | Purity | Availability | Notes |

| Smolecule | S684286 | Not specified | In Stock | |

| Biosynth | AAA48097 | Not specified | 3-4 weeks | Minimum order value of $250. |

| Sigma-Aldrich (via Life Chemicals Inc.) | LIFH22CC1865 | 95% | Not specified | |

| MySkinRecipes | 54107 | 95% | 10-20 days | |

| LGC Standards | TRC-B136750 | Not specified | Requires custom synthesis |

Physicochemical Properties

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 480-97-7 | [1][2] |

| Molecular Formula | C₈H₆O₂ | [1][2] |

| Molecular Weight | 134.13 g/mol | [1][2] |

| IUPAC Name | 1-benzofuran-4-ol | [2] |

| Physical Form | Solid | [3] |

| SMILES | Oc1cccc2occc12 | [1] |

| InChI | InChI=1S/C8H6O2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,9H | [2] |

Synthesis of this compound

A notable and efficient method for the synthesis of this compound is a one-pot reaction starting from 4-keto-4,5,6,7-tetrahydrobenzofuran. This approach avoids the need for isolating the brominated intermediate, leading to a streamlined process.

Experimental Protocol: One-Pot Synthesis from 4-Keto-4,5,6,7-tetrahydrobenzofuran

This protocol is adapted from the work of Funicello et al. (2006).

Materials:

-

4-keto-4,5,6,7-tetrahydrobenzofuran

-

Bromine

-

Dry diethyl ether

-

Lithium bromide

-

Lithium carbonate

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and work-up equipment

Procedure:

-

Dissolve 4-keto-4,5,6,7-tetrahydrobenzofuran in dry diethyl ether in a suitable reaction flask.

-

Slowly add 1.5 equivalents of bromine to the solution.

-

After the addition is complete, quench the reaction by adding water.

-

Wash the organic layer with an alkaline solution.

-

Evaporate the diethyl ether to obtain the crude product.

-

Without further purification of the brominated intermediate, add lithium bromide and lithium carbonate to the crude product.

-

Add dimethylformamide (DMF) as the solvent and heat the mixture to boiling.

-

Monitor the reaction for completion.

-

Upon completion, cool the reaction mixture and perform a standard aqueous work-up to isolate the crude this compound.

-

The final product can be purified by column chromatography on silica gel.

This one-pot synthesis has been reported to yield this compound in approximately 70% yield.

Potential Biological Activities and Applications in Drug Development

The benzofuran scaffold is a well-established pharmacophore present in numerous biologically active compounds. While specific quantitative data for this compound is limited in publicly available literature, the broader class of 4-hydroxybenzofurans and other derivatives have demonstrated a range of promising pharmacological activities.

Anti-inflammatory Activity: 5-Lipoxygenase Inhibition

One of the notable biological activities associated with 4-hydroxybenzofurans is the inhibition of 5-lipoxygenase (5-LOX). The 5-LOX pathway is a critical cascade in the inflammatory process, responsible for the production of leukotrienes, which are potent inflammatory mediators. Inhibition of this enzyme is a key strategy in the development of anti-inflammatory drugs.

Experimental Protocol: 5-Lipoxygenase Inhibition Assay (Spectrophotometric)

This protocol provides a general method for assessing the 5-LOX inhibitory activity of compounds like this compound.

Materials:

-

5-Lipoxygenase enzyme (e.g., from potato or recombinant human)

-

Linoleic acid or arachidonic acid (substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a stock solution of the 5-LOX enzyme in the phosphate buffer and keep it on ice.

-

Prepare a stock solution of the substrate and the test compound.

-

In a quartz cuvette, mix the phosphate buffer, the test compound at various concentrations, and the enzyme solution.

-

Pre-incubate the mixture for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate to the cuvette.

-

Immediately monitor the increase in absorbance at 234 nm (for linoleic acid) over a period of 3-5 minutes. The rate of the reaction is determined from the linear portion of the absorbance curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited reaction rate.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity

Studies have suggested that this compound may possess antimicrobial properties, with moderate inhibition observed against Staphylococcus aureus and Escherichia coli.[1] Additionally, antifungal activity against various human pathogenic fungi, such as Candida glabrata and Candida krusei, has been reported for this compound, with minimum inhibitory concentration (MIC) values indicating its potential for use in antifungal treatments.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi)

-

Test compound (this compound)

-

Sterile 96-well microplates

-

Standardized inoculum of the test microorganism

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the liquid growth medium in the wells of a 96-well plate.

-

Prepare a standardized suspension of the test microorganism.

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

-

Incubate the plate under appropriate conditions (temperature and time) for microbial growth.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity: Potential STING Agonist

Recent research has identified certain benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons, leading to an antiviral state. While it has not been definitively shown for this compound itself, the potential for this class of compounds to modulate the STING pathway makes it an interesting area for further investigation in the development of novel antiviral and immunotherapeutic agents.

Conclusion

This compound is a commercially accessible and synthetically versatile compound with a promising, albeit not yet fully characterized, biological activity profile. Its potential as a 5-lipoxygenase inhibitor and an antimicrobial agent, coupled with the broader therapeutic potential of the benzofuran scaffold, makes it a molecule of considerable interest for researchers in drug discovery and development. The provided synthetic and analytical protocols offer a foundation for further investigation into the therapeutic applications of this compound and its derivatives.

References

Benzofuran-4-ol: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of benzofuran-4-ol. The information presented herein is crucial for the development of stable pharmaceutical formulations and for understanding the intrinsic chemical liabilities of this important heterocyclic scaffold. This document details potential degradation mechanisms under various stress conditions, offers model experimental protocols for stability testing, and summarizes key data for easy reference.

Introduction

This compound is a heterocyclic organic compound that serves as a key structural motif in numerous biologically active molecules and natural products.[1] Its phenolic hydroxyl group and the electron-rich benzofuran ring system contribute to its chemical reactivity and potential for degradation. A thorough understanding of its stability profile is essential for its application in drug discovery and development, ensuring the safety, efficacy, and shelf-life of any resulting therapeutic agent.

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance.[2] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to identify potential degradation products and elucidate degradation pathways.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its stability and the choice of analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| CAS Number | 480-97-7 | [5] |

| Molecular Formula | C₈H₆O₂ | [5] |

| Molecular Weight | 134.13 g/mol | N/A |

| Appearance | Solid | [5] |

| Storage | 2-8°C, sealed in dry conditions | [5] |

Potential Degradation Pathways

Based on the chemical nature of this compound, several degradation pathways can be postulated under forced stress conditions. The phenolic hydroxyl group is susceptible to oxidation, while the furan ring can undergo electrophilic attack and oxidation, potentially leading to ring-opening.

Hydrolytic Degradation

This compound is expected to be relatively stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may occur, although likely to a lesser extent compared to oxidative or photolytic stress.

-

Acidic Conditions: Under strong acidic conditions and heat, polymerization of the benzofuran ring may be initiated. However, significant degradation into smaller molecules is less likely.

-

Alkaline Conditions: In the presence of a strong base, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This increases the electron density of the aromatic ring, making it more susceptible to oxidation if oxygen is present. The phenoxide itself is generally stable to hydrolysis in the absence of oxidants.

Oxidative Degradation

Oxidative stress is anticipated to be a major degradation pathway for this compound due to the presence of both a phenol and an electron-rich furan ring.[2]

The reaction with oxidizing agents like hydrogen peroxide can proceed via two main routes:

-

Oxidation of the Phenolic Hydroxyl Group: This can lead to the formation of a phenoxy radical, which can then dimerize or polymerize. Further oxidation could potentially lead to the formation of a quinone-like structure, such as benzofuran-4,5-dione.[6]

-

Oxidation of the Furan Ring: The furan ring is susceptible to electrophilic attack and oxidation. A common pathway for the oxidation of benzofurans involves the formation of an epoxide across the 2,3-double bond.[7][8] This epoxide is unstable and can undergo further reactions, such as ring-opening to form salicylaldehyde derivatives.[7]

Below is a diagram illustrating a potential oxidative degradation pathway.

Caption: Potential oxidative degradation pathways of this compound.

Photolytic Degradation

Exposure to UV or visible light can induce the degradation of this compound. Photodegradation can proceed through various mechanisms, including photo-oxidation and photo-rearrangement. The presence of the phenolic group and the aromatic system suggests that the molecule will absorb UV radiation, potentially leading to the formation of reactive excited states. Degradation products could be similar to those from oxidative degradation, as well as products from radical reactions.[9]

Thermal Degradation

At elevated temperatures, this compound may undergo decomposition. The specific degradation products will depend on the temperature and the presence of oxygen. In an inert atmosphere, thermal degradation may lead to charring and polymerization. In the presence of oxygen, thermal oxidation will occur, likely following pathways similar to those described for oxidative degradation. Studies on related benzofuran polymers have shown that thermal decomposition occurs at high temperatures.[10]

Experimental Protocols for Forced Degradation Studies

The following are model experimental protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines and should be adapted and optimized for specific laboratory conditions and analytical methods.[3][11]

Table 2: Experimental Protocols for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 1 M HCl (1:1).2. Incubate the solution at 60°C for 24 hours.3. At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for analysis. |

| Alkaline Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 1 M NaOH (1:1).2. Incubate the solution at 60°C for 24 hours.3. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for analysis. |

| Oxidative Degradation | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 3% H₂O₂ (1:1).2. Store the solution at room temperature, protected from light, for 24 hours.3. At specified time points, withdraw an aliquot and dilute with mobile phase for analysis. Quenching of H₂O₂ with an antioxidant (e.g., sodium bisulfite) may be necessary before analysis. |

| Thermal Degradation | 1. Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.2. At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis. |

| Photolytic Degradation | 1. Prepare a solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).2. Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.3. A control sample should be kept in the dark under the same conditions.4. At specified time points, withdraw aliquots from both the exposed and control samples for analysis. |

Below is a workflow diagram for a typical forced degradation study.

Caption: General workflow for forced degradation studies.

Analytical Methods for Stability Testing

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are powerful techniques for this purpose.[12]

Table 3: Recommended Analytical Method Parameters

| Parameter | Recommendation |

| Chromatographic System | UPLC with PDA and Q-TOF MS detector |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to resolve all degradation products from the parent peak. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40°C |

| Detection | PDA: Wavelength scan to determine the optimal wavelength for detection.MS: Electrospray ionization (ESI) in both positive and negative modes to identify the molecular weights of degradation products. |

Summary of Potential Degradation Products

Based on the proposed pathways, a list of potential degradation products is provided in Table 4. The exact identification of these products would require characterization using techniques like mass spectrometry and NMR.

Table 4: Potential Degradation Products of this compound

| Degradation Pathway | Potential Degradation Product | Proposed Structure |

| Oxidative | Benzofuran-4,5-dione | Quinone derivative |

| Oxidative | Ring-opened salicylaldehyde derivative | Aldehyde and carboxylic acid functionalities |

| Oxidative/Thermal | Dimeric/Oligomeric products | Higher molecular weight species |

Conclusion

This technical guide has outlined the potential stability challenges and degradation pathways of this compound. The primary routes of degradation are expected to be oxidative and photolytic, targeting both the phenolic hydroxyl group and the furan ring. The provided model experimental protocols and analytical methods offer a robust framework for researchers to conduct comprehensive stability studies. A thorough understanding of the degradation profile of this compound is paramount for the successful development of safe and effective pharmaceuticals containing this valuable scaffold. Further experimental work is necessary to confirm these proposed pathways and to quantify the degradation kinetics under various conditions.

References

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. longdom.org [longdom.org]

- 5. This compound | 480-97-7 [sigmaaldrich.com]

- 6. Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of carbofuran photodegradation by-products by liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Thermal Decomposition Kinetics of a Novel Benzofuran Ketoxime Derived Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

Benzofuran-4-ol: A Comprehensive Technical Guide to Safety and Handling

Introduction: Navigating the Chemistry and Risks of a Key Synthetic Intermediate

Benzofuran-4-ol (CAS No. 480-97-7), also known as 4-hydroxybenzofuran, is a pivotal intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals, fragrances, and agrochemicals.[1] Its unique structure, featuring a reactive hydroxyl group on the benzofuran scaffold, makes it a valuable building block for targeting a range of biological pathways.[2][3][4] However, the same reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards.

This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and drug development professionals who work with this compound. While specific toxicological data for this compound is limited, this document synthesizes the available information and draws logical, safety-first parallels from the well-studied parent compound, Benzofuran, to ensure a conservative and comprehensive approach to laboratory safety.

Section 1: Core Hazard Profile of this compound

The primary, immediate hazards associated with this compound are acute toxicity upon exposure through multiple routes and irritation to the skin, eyes, and respiratory system. All personnel must be thoroughly familiar with these risks before commencing any work.

GHS Classification and Hazard Statements

Vendor-supplied safety data sheets consistently classify this compound with the following GHS hazard codes and statements, which form the basis of all handling protocols.[5]

| Hazard Class | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |

Signal Word: Warning

Interpreting the Risks: An Application Scientist's Perspective

The combination of H302/H312/H332 indicates that this compound has systemic toxicity. Accidental ingestion, skin contact, or inhalation of dust or aerosols could lead to adverse health effects. The irritant properties (H315/H319/H335) are common for phenolic compounds and necessitate strict engineering controls and personal protective equipment (PPE) to prevent contact. Skin contact may not only cause local irritation but also serve as a route for systemic absorption.[5]

Section 2: Extrapolated Hazards from the Benzofuran Scaffold

Due to the absence of comprehensive chronic toxicity and carcinogenicity studies on this compound, it is scientifically prudent to consider the known hazards of the parent compound, Benzofuran (CAS No. 271-89-6). This approach establishes a conservative safety margin.

The National Toxicology Program (NTP) has established that Benzofuran is a potential carcinogen and can cause damage to the liver and kidneys with prolonged or repeated exposure.[6][7][8] Therefore, this compound must be handled as a suspected carcinogen and a potential target organ toxin .

Key Extrapolated Hazards:

-

Carcinogenicity: Benzofuran is listed as "possibly carcinogenic to humans" (Group 2B) by IARC.[9][10][11]

-

Target Organ Damage (Liver & Kidneys): Chronic exposure to Benzofuran has been shown to cause liver and kidney damage in animal studies.[7][12]

-

Aquatic Toxicity: Benzofuran is harmful to aquatic life with long-lasting effects.[13][14] While data for the 4-hydroxy derivative is unavailable, it should not be released into the environment.

This precautionary approach is critical for ensuring the long-term health and safety of laboratory personnel. All protocols must be designed to minimize any potential for chronic, low-level exposure.

Section 3: Laboratory Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

All manipulations of solid or dissolved this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[15] The work area must be equipped with a readily accessible safety shower and eyewash station.

dot

graph "Engineered_Safety_Workflow" {

layout=dot;

rankdir=LR;

node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial"];

subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#F1F3F4"; A [label="Verify Fume Hood\nCertification", fillcolor="#FBBC05"]; B [label="Check Eyewash &\nSafety Shower", fillcolor="#FBBC05"]; C [label="Don Appropriate\nPPE", fillcolor="#FBBC05"]; A -> B -> C; }

subgraph "cluster_Handling" { label="Handling"; bgcolor="#F1F3F4"; D [label="Weigh/Transfer Compound\nInside Fume Hood", fillcolor="#4285F4"]; }

subgraph "cluster_Waste" { label="Waste Disposal"; bgcolor="#F1F3F4"; E [label="Segregate Solid &\nLiquid Waste", fillcolor="#EA4335"]; F [label="Label Waste Containers\nClearly", fillcolor="#EA4335"]; E -> F; }

subgraph "cluster_Cleanup" { label="Decontamination"; bgcolor="#F1F3F4"; G [label="Wipe Down Surfaces\n(e.g., 70% Ethanol)", fillcolor="#34A853"]; H [label="Properly Remove &\nDispose of PPE", fillcolor="#34A853"]; G -> H; }

C -> D [label="Begin Work"]; D -> E [label="Generate Waste"]; F -> G [label="After Experiment"]; }

Figure 1: Core laboratory safety workflow for handling this compound.

Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum requirement for any procedure involving this compound.

| Body Area | Required PPE | Specifications and Rationale |

| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal. A face shield is required over goggles during any operation with a splash risk (e.g., transfers, reactions). This protects against the severe eye irritation hazard (H319).[15] |

| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. Use the proper glove removal technique to avoid skin contamination, a key route of exposure (H312).[16] |

| Body | Flame-Resistant Laboratory Coat | A fully buttoned lab coat is required to protect against skin contact (H315) and potential splashes. |

| Respiratory | NIOSH-Approved Respirator | A respirator may be required for large-scale operations or in case of ventilation failure. Consult your institution's environmental health and safety (EHS) office for specific guidance on respirator selection and fit-testing. |

Section 4: Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.

-

Storage Condition: Store in a tightly sealed container in a dry, refrigerated environment between 2-8°C .[17]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, as related compounds can be sensitive to air.[18]

-

Incompatibilities: Keep away from strong oxidizing agents.[18] The phenolic hydroxyl group may react with strong bases.

-

Light Sensitivity: Some benzofuran derivatives are light-sensitive.[18] Store in an amber vial or in a dark location.

-

Polymerization: The parent compound, Benzofuran, can polymerize in the presence of heat or acidic catalysts.[12] While data is not specific to this compound, avoiding contact with strong acids is a prudent measure.

Section 5: Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical to minimizing harm.

First Aid Protocol

| Exposure Route | First Aid Procedure | Causality and Expert Notes |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[19][20] | The primary goal is to remove the individual from the contaminated atmosphere to prevent further absorption of the harmful substance (H332, H335). |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15-20 minutes. Use a mild soap if available. Seek immediate medical attention.[19][20][21] | Rapid and thorough washing is essential to remove the compound, mitigate irritation (H315), and reduce systemic absorption through the skin (H312).[22] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19][20][21] | This is a medical emergency. The extensive flushing is necessary to dilute and remove the chemical to prevent serious eye damage (H319). |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][19] | Vomiting can cause aspiration of the chemical into the lungs, leading to further damage. Medical professionals will determine the appropriate course of action for this harmful substance (H302). |

dot

digraph "Emergency_Response_Flow" {

layout=dot;

rankdir=TB;

node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial"];

Start [label="Exposure Occurs", shape=ellipse, style=filled, fillcolor="#EA4335"];

subgraph "cluster_ImmediateActions" { label="Immediate Actions"; bgcolor="#F1F3F4"; A [label="Ensure Scene Safety\n(Don PPE if safe)", fillcolor="#FBBC05"]; B [label="Remove Victim from\nSource of Exposure", fillcolor="#FBBC05"]; A -> B; }

subgraph "cluster_FirstAid" { label="First Aid Application"; bgcolor="#F1F3F4"; C [label="Assess Exposure Route\n(Skin, Eyes, Inhalation)", fillcolor="#4285F4"]; D [label="Flush with Water\n(Skin/Eyes for 15-20 min)", fillcolor="#4285F4"]; E [label="Move to Fresh Air\n(Inhalation)", fillcolor="#4285F4"]; C -> {D, E} [arrowhead=none]; }

subgraph "cluster_Medical" { label="Medical Attention"; bgcolor="#F1F3F4"; F [label="Call Emergency Services\n(Provide SDS)", fillcolor="#34A853"]; G [label="Continue First Aid\nUntil Help Arrives", fillcolor="#34A853"]; F -> G; }

Start -> A; B -> C; {D, E} -> F; }

Figure 2: Logical flow for emergency response to a this compound exposure.

Accidental Release and Spill Cleanup

-

Evacuation: Evacuate all non-essential personnel from the immediate area.

-

Ventilation: Ensure the area is well-ventilated, but avoid actions that could generate airborne dust.

-

Containment: For a solid spill, carefully sweep up the material using a non-sparking tool and place it into a tightly sealed, properly labeled container for hazardous waste. Avoid generating dust.[19]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

PPE: Full PPE, including respiratory protection if necessary, must be worn during cleanup.

Firefighting Measures

While this compound is a solid, related compounds like Benzofuran are flammable liquids.[12] Therefore, it is prudent to be prepared for fire hazards.

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), alcohol-resistant foam, or a water spray.[16][23]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO2).[18]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.

-

Waste Characterization: Waste must be classified as acutely toxic and potentially carcinogenic.

-

Disposal Method: Dispose of waste through a licensed professional waste disposal service. Do not dispose of it down the drain or with ordinary trash.[18]

-

Regulatory Compliance: All disposal activities must be in strict accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest in synthetic chemistry, but its handling demands a high level of respect and caution. The known acute toxicity and irritant properties, combined with the potential for chronic effects inferred from the parent benzofuran scaffold, necessitate the use of robust engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols. By understanding the causality behind these safety measures—from preventing inhalation to minimizing chronic exposure—researchers can harness the synthetic utility of this compound while ensuring a safe and secure laboratory environment.

References

- 1. This compound | 480-97-7 | AAA48097 | Biosynth [biosynth.com]

- 2. [PDF] Mini Review on Important Biological Properties of Benzofuran Derivatives | Semantic Scholar [semanticscholar.org]

- 3. Biological and medicinal significance of benzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. echemi.com [echemi.com]

- 10. cdn.chemservice.com [cdn.chemservice.com]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. ICSC 0388 - BENZOFURAN [inchem.org]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. aksci.com [aksci.com]

- 16. capotchem.com [capotchem.com]

- 17. 480-97-7|this compound|BLD Pharm [bldpharm.com]

- 18. fishersci.com [fishersci.com]

- 19. aksci.com [aksci.com]

- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 21. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 22. Chemical Burns First Aid | St John Ambulance [sja.org.uk]

- 23. aksci.com [aksci.com]

Solubility profile of Benzofuran-4-ol in aqueous and organic solvents

A Technical Guide to the Solubility Profile of Benzofuran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the anticipated solubility characteristics of this compound in both aqueous and organic media. Due to a lack of specific experimental data in publicly available literature, this guide synthesizes information on the physicochemical properties of this compound, the known solubility of the parent compound Benzofuran, and established methodologies for solubility determination of related phenolic and heterocyclic compounds. The included experimental protocols and structured data tables are intended to guide researchers in the empirical determination of the solubility profile of this compound.

Introduction to this compound

This compound, also known as 4-hydroxybenzofuran, is a heterocyclic organic compound.[1] It consists of a benzene ring fused to a furan ring, with a hydroxyl group substituted at the 4-position. This structure classifies it as a phenolic derivative of benzofuran. The presence of both the aromatic heterocyclic system and the polar hydroxyl group dictates its solubility behavior. Understanding the solubility of this compound is crucial for its application in medicinal chemistry and drug development, as solubility significantly impacts bioavailability, formulation, and in vivo performance.[2][3]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₆O₂ | PubChem[1] |

| Molecular Weight | 134.13 g/mol | PubChem[1] |